

Navigating the Landscape of Pyridine Building Blocks: A Comparative Guide to Characterization Standards

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 3-Fluoropyridine-2,4-diamine

CAS No.: 72922-07-7

Cat. No.: B3066275

[Get Quote](#)

A NOTE ON CHEMICAL IDENTITY: Initial searches for "**3-Fluoropyridine-2,4-diamine**" with CAS number 22282-99-1 revealed a consistent discrepancy. This CAS number is authoritatively assigned to 4-Bromo-2-methylpyridine. This guide will, therefore, focus on the comprehensive characterization of 4-Bromo-2-methylpyridine. Recognizing the user's interest in fluorinated daminopyridines, this document will also provide a comparative analysis of a structurally related and commercially available compound, 3-Fluoropyridine-2,5-diamine, to offer a broader perspective for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their heterocyclic structure is a privileged scaffold found in numerous FDA-approved drugs. The nature and position of substituents on the pyridine ring are critical in modulating a compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which in turn influence its pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth comparison of the characterization standards for 4-Bromo-2-methylpyridine and offers insights into the analysis of related fluorinated aminopyridines,

equipping researchers with the knowledge to select and validate the optimal building blocks for their synthetic endeavors.

Part 1: Characterization of 4-Bromo-2-methylpyridine (CAS 22282-99-1)

4-Bromo-2-methylpyridine is a versatile intermediate in organic synthesis, valued for its utility in cross-coupling reactions and the construction of more complex molecular architectures.[1] Its proper characterization is paramount to ensure the integrity and reproducibility of synthetic outcomes.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C6H6BrN	[2][3]
Molecular Weight	172.02 g/mol	[2][3]
Appearance	Light yellow liquid	[4]
Density	1.450 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.556	[3]
Solubility	Miscible with dichloromethane; Immiscible with water	[4]

Spectroscopic and Chromatographic Standards

Unambiguous structural confirmation and purity assessment of 4-Bromo-2-methylpyridine rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of 4-Bromo-2-methylpyridine.

- ¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For 4-Bromo-2-methylpyridine, three distinct signals in the aromatic region

and one signal for the methyl group are expected.

- ^{13}C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Six distinct signals are expected for 4-Bromo-2-methylpyridine.

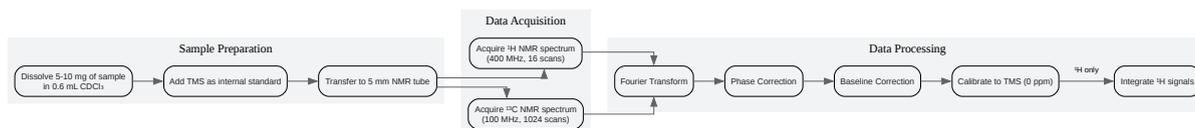
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of 4-Bromo-2-methylpyridine and quantifying any impurities. A reverse-phase method is typically employed.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. For 4-Bromo-2-methylpyridine, the mass spectrum will show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ^{79}Br and ^{81}Br).

Experimental Protocols

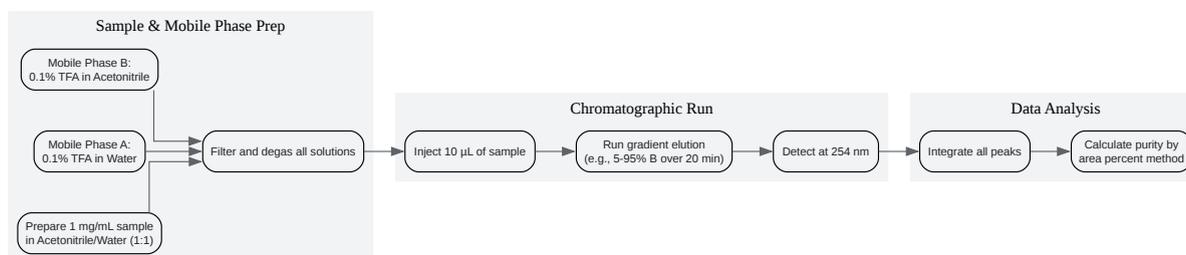


[Click to download full resolution via product page](#)

NMR Spectroscopy Workflow

- **Sample Preparation:** Dissolve 5-10 mg of 4-Bromo-2-methylpyridine in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase and baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.



[Click to download full resolution via product page](#)

HPLC Purity Assessment Workflow

- **System:** A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.
- **Mobile Phase:** A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid, is often effective.
- **Analysis:** The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
- **Sample Preparation:** Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.
- **Injection:** Inject a small volume (e.g., 1 µL) into the GC-MS system.
- **Separation:** Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate the components.

- Detection: The mass spectrometer will provide the mass-to-charge ratio of the eluting compounds, confirming the molecular weight and fragmentation pattern.

Part 2: Comparative Analysis with an Isomeric Alternative

For synthetic applications, particularly in areas like Suzuki cross-coupling reactions, the isomeric 2-Bromo-4-methylpyridine (CAS 4926-28-7) presents an interesting alternative. The position of the bromine atom significantly influences the reactivity of the C-Br bond.

Comparative Physicochemical and Spectroscopic Data

Parameter	4-Bromo-2-methylpyridine	2-Bromo-4-methylpyridine
CAS Number	22282-99-1	4926-28-7
Molecular Weight	172.02 g/mol	172.02 g/mol
Boiling Point	Not readily available	87 °C/10 mmHg
Density	1.450 g/mL at 25 °C[3]	1.545 g/mL at 25 °C
¹ H NMR (Predicted)	Aromatic protons likely more downfield due to proximity to nitrogen.	Aromatic protons will have different chemical shifts and coupling patterns.
Reactivity	The C4-Br bond is generally less reactive in palladium-catalyzed cross-coupling than a C2-Br bond due to electronic effects of the pyridine nitrogen.	The C2-Br bond is activated towards nucleophilic substitution and cross-coupling reactions.

This difference in reactivity is a key consideration for synthetic chemists. 2-Bromo-4-methylpyridine is often the preferred substrate for reactions where the facile cleavage of the C-Br bond is desired.

Part 3: Addressing the Interest in Fluorinated Diaminopyridines

While "**3-Fluoropyridine-2,4-diamine**" remains elusive in the chemical literature, related isomers exist and are of significant interest in drug discovery. The introduction of a fluorine atom can profoundly impact a molecule's properties, including its metabolic stability and binding affinity.^[5]

Available Data on Fluorinated Aminopyridine Analogs

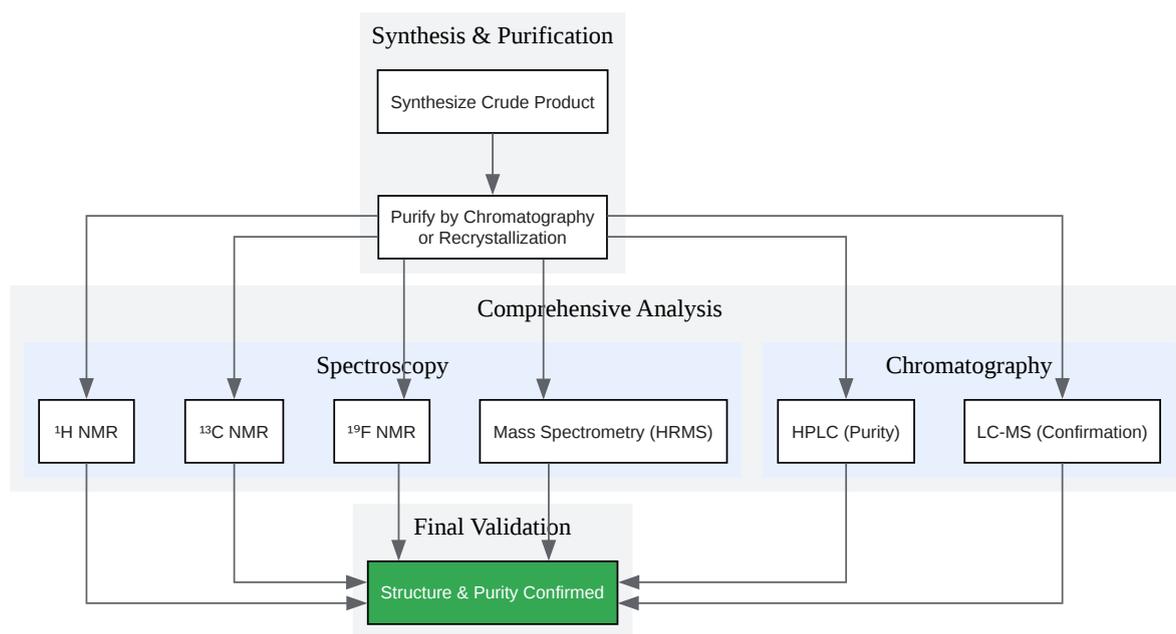
Compound	3-Fluoropyridine-2,5-diamine	4-Amino-3-fluoropyridine
CAS Number	1232430-88-4	2247-88-3 ^[6] ^[7]
Molecular Formula	C ₅ H ₆ FN ₃	C ₅ H ₅ FN ₂ ^[6] ^[8]
Molecular Weight	127.12 g/mol	112.11 g/mol ^[6] ^[8]
Appearance	Not specified	Off-white to brown powder/solid ^[6]
Melting Point	Not specified	71-79 °C ^[8]
Purity (Typical)	Not specified	≥ 97% ^[6]

Characterization Considerations for Fluorinated Pyridines

The characterization of these compounds follows similar principles to those outlined for 4-Bromo-2-methylpyridine, with the addition of ¹⁹F NMR spectroscopy.

- ¹⁹F NMR: This is an indispensable tool for confirming the presence and chemical environment of the fluorine atom. The chemical shift and coupling constants (J-coupling) to neighboring protons provide valuable structural information.

A general workflow for the characterization of these novel building blocks is presented below.



[Click to download full resolution via product page](#)

Characterization Workflow for Fluorinated Pyridines

Conclusion

This guide has addressed the initial query regarding "**3-Fluoropyridine-2,4-diamine**" (CAS 22282-99-1) by clarifying the identity of the compound associated with this CAS number as 4-Bromo-2-methylpyridine. We have provided a comprehensive overview of its characterization standards and compared it with its isomer, 2-Bromo-4-methylpyridine, highlighting the critical role of substituent position on chemical reactivity.

Furthermore, to assist researchers interested in the scaffold suggested by the compound name, we have presented available information on related fluorinated aminopyridines. The successful incorporation of any of these building blocks into a synthetic route is contingent

upon rigorous characterization, ensuring the identity, purity, and stability of the starting materials. The protocols and comparative data herein serve as a valuable resource for scientists and drug development professionals navigating the complex landscape of pyridine-based intermediates.

References

► Click to expand

- Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide. Benchchem. Accessed February 2024.
- 4-Bromo-2-methylpyridine | 22282-99-1. ChemicalBook. Accessed February 2024.
- 4-Bromo-2-methylpyridine | C₆H₆BrN | CID 2762835. PubChem. Accessed February 2024.
- 4-Bromo-2-methylpyridine 96 22282-99-1. Sigma-Aldrich. Accessed February 2024.
- 2-Bromo-4-methylpyridine 97 4926-28-7. Sigma-Aldrich. Accessed February 2024.
- 2-Bromo-4-methylpyridine, 96% 25 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. Accessed February 2024.
- "NMR spectral characteristics of fluorocontaining pyridines". Fluorine notes. April 2017.
- 1232430-88-4|3-Fluoropyridine-2,5-diamine|BLD Pharm. BLD Pharm. Accessed February 2024.
- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Accessed February 2024.
- 2-Bromo-4-methylpyridine(4926-28-7)IR1. ChemicalBook. Accessed February 2024.
- 4926-28-7|2-Bromo-4-methylpyridine|BLD Pharm. BLD Pharm. Accessed February 2024.
- 4-Amino-3-fluoropyridine. Chem-Impex. Accessed February 2024.
- 4-Amino-3-fluoropyridine. Synquest Labs. Accessed February 2024.
- 4926-28-7 | 2-Bromo-4-methylpyridine. ChemScene. Accessed February 2024.
- 4-Amino-3-fluoropyridine | CAS 2247-88-3 | SCBT. Santa Cruz Biotechnology. Accessed February 2024.
- 4-Amino-3-fluoropyridine 97 2247-88-3. Sigma-Aldrich. Accessed February 2024.
- 2247-88-3 | 4-Amino-3-fluoropyridine | Fluorinated Building Blocks. Ambeed.com. Accessed February 2024.
- 3-Fluoropyridine(372-47-4) 1H NMR spectrum. ChemicalBook. Accessed February 2024.
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α -Difluoro- β -iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. 2017.
- 4-Amino-3-fluoropyridine | 2247-88-3. TCI Deutschland GmbH. Accessed February 2024.
- 4-Bromo-2-methylpyridine | C₆H₆BrN | CID 2762835. PubChem. Accessed February 2024.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. Accessed February

2024.

- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem. Accessed February 2024.
- The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. Accessed February 2024.
- 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis. ChemicalBook. Accessed February 2024.
- HPLC Methods for analysis of 4-Aminopyridine.
- 4-Bromo-2-methylpyridine 22282-99-1. TCI Chemicals. Accessed February 2024.
- ¹H NMR spectrum for compound 3 in pyridine-d 5.
- 4-Bromo-2-methylpyridine (4-Bromo-2-picoline) | Biochemical Reagent. MedChemExpress. Accessed February 2024.
- New Synthesis of 3-Fluoropyridine Derivatives.
- 2.2.1 Cross-Coupling Methods for Methylation.
- ¹H NMR Binding Studies of **93** with Various Anions S6 5. - B, and -. The Royal Society of Chemistry. Accessed February 2024.
- 4-Bromo-2-methylpyridine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. Accessed February 2024.
- 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
- 3,4-Diaminopyridine-2,5-dicarbonitrile. MDPI. 2022.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2247-88-3 Cas No. | 4-Amino-3-fluoropyridine | Apollo \[store.apolloscientific.co.uk\]](#)
- [2. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)

- [5. 2247-88-3|4-Amino-3-fluoropyridine|BLD Pharm \[bldpharm.com\]](#)
- [6. chemimpex.com \[chemimpex.com\]](#)
- [7. 4-Amino-3-fluoropyridine | CAS 2247-88-3 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- [8. 4-氨基-3-氟吡啶 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [9. CompTox Chemicals Dashboard \[comptox.epa.gov\]](#)
- To cite this document: BenchChem. [Navigating the Landscape of Pyridine Building Blocks: A Comparative Guide to Characterization Standards]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3066275#characterization-standards-for-3-fluoropyridine-2-4-diamine-cas-22282-99-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com